Comparative In Vivo Antinociceptive Efficacy of Propyl vs. Methyl vs. Isopropyl N-Methylanthranilates
In a head-to-head comparative study using multiple nociception models in mice, propyl N-methylanthranilate (PAN) demonstrated significant peripheral and central antinociception at oral doses of 0.3, 1, and 3 mg/kg, with efficacy comparable to isopropyl (ISOAN) and methyl (MAN) analogs [1]. All three compounds produced significant antinociception at doses lower than morphine (1 mg/kg, p.o.) [1]. Notably, PAN's antinociceptive effect was uniquely reversed by the opioid antagonist naloxone, whereas MAN and ISOAN effects involved adrenergic, nitrergic, and serotoninergic pathways, indicating a mechanistically distinct pharmacological profile [1].
| Evidence Dimension | In vivo antinociceptive efficacy and mechanism of action |
|---|---|
| Target Compound Data | Significant peripheral and central antinociception at 0.3, 1, and 3 mg/kg (p.o.) in formalin, capsaicin, glutamate, tail flick, and hot plate models; effect reversed by naloxone |
| Comparator Or Baseline | Methyl N-methylanthranilate (MAN): significant antinociception at 0.3, 1, and 3 mg/kg, mediated by adrenergic, nitrergic, serotoninergic pathways. Isopropyl N-methylanthranilate (ISOAN): significant antinociception at 0.3, 1, and 3 mg/kg, mediated by K⁺(ATP) channels. Morphine: 1 mg/kg (p.o.) reference analgesic |
| Quantified Difference | PAN produced comparable antinociceptive efficacy to MAN and ISOAN but exhibited a mechanistically distinct pathway involving opioid receptor participation (naloxone-reversible) |
| Conditions | Male Swiss Webster mice (20–30 g); oral administration (0.3, 1, 3 mg/kg); formalin-induced licking, capsaicin-induced licking, glutamate-induced licking, tail flick, and hot plate models |
Why This Matters
PAN offers a mechanistically differentiated antinociceptive profile with opioid pathway engagement, making it the preferred candidate for research programs investigating opioid-relevant analgesia without the structural complexity of classical opioids.
- [1] Pinheiro, M. M., Radulović, N. S., Miltojević, A. B., Boylan, F., & Dias Fernandes, P. (2014). Antinociceptive esters of N-methylanthranilic acid: Mechanism of action in heat-mediated pain. European Journal of Pharmacology, 727, 106–114. View Source
